Home > Products > Screening Compounds P13337 > 2-[(5-BROMO-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
2-[(5-BROMO-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE -

2-[(5-BROMO-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Catalog Number: EVT-4580840
CAS Number:
Molecular Formula: C22H22BrN3O3
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Asperlicin

  • Compound Description: Asperlicin is a selective cholecystokinin A (CCK-A) receptor antagonist. []
  • Relevance: Asperlicin is structurally similar to a conformationally constrained 2-substituted-3-phenyl-4(3H)-quinazolinone, which is considered a progenitor of 2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. []

2-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone (Compound 2)

  • Compound Description: This compound represents a progenitor of 2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone and is considered a conformationally flexible pharmacophore of asperlicin. It has an IC50 value of 0.18 μM in mouse brain membrane binding assays. []
  • Relevance: This compound shares the core quinazolinone structure with 2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone, but lacks the 5-bromo and 1-ethyl substituents on the indole ring and the 3-(3-hydroxypropyl) substituent on the quinazolinone ring. []

2-[2-(1H-Indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone (Compound 22)

  • Compound Description: This compound is a cholecystokinin B (CCK-B) receptor ligand with an IC50 of 0.026 μM in mouse brain membrane binding assays. X-ray crystallography revealed its extended conformation with the indole and quinazolinone rings adopting an antiperiplanar arrangement. []
  • Relevance: This compound shares the core quinazolinone structure and the 2-(1H-indol-3-yl)ethyl substituent with 2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. The key structural difference lies in the presence of a 3-[3-(1-methylethoxy)phenyl] substituent instead of 3-(3-hydroxypropyl) on the quinazolinone ring and the lack of a bromine and ethyl group on the indole moiety. []

2-[2-(1H-Indol-3-yl)-1-methylethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone (Compound 19)

  • Compound Description: This compound is a CCK-B receptor ligand with a significantly lower binding affinity (IC50 = 9.1 μM) compared to Compound 22. Its solid-state conformation is folded, with the two heteroaromatic systems adopting a synclinal orientation. []
  • Relevance: This compound possesses a methyl substituent on the ethylene bridge, differentiating it from 2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone and Compound 22. This modification leads to a folded conformation and decreased receptor affinity, highlighting the importance of the spatial relationship between the indole and quinazolinone rings for CCK-B receptor binding. []

Properties

Product Name

2-[(5-BROMO-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

IUPAC Name

2-[(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one

Molecular Formula

C22H22BrN3O3

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C22H22BrN3O3/c1-2-25-19-9-8-14(23)12-16(19)17(22(25)29)13-20-24-18-7-4-3-6-15(18)21(28)26(20)10-5-11-27/h3-4,6-9,12,17,27H,2,5,10-11,13H2,1H3

InChI Key

OLHJRFLPWXCQJW-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CCCO

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.